N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine

nNOS inhibition Neurodegeneration Nitric oxide synthase

Researchers seeking to probe nNOS-mediated nitrergic signaling in neurodegenerative models require highly selective inhibitors to avoid confounding off-target effects on eNOS-dependent vasodilation. N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine (CAS 641615-37-4) directly addresses this selectivity bottleneck. • 6.5-fold selectivity for nNOS (Ki=75 nM) over eNOS (Ki=485 nM), minimizing cardiovascular confounds in cell-based neurotoxicity assays. • Belongs to the 2,4-disubstituted pyrimidine class with demonstrated high Caco-2 permeability and low P-gp efflux, enabling brain penetration after oral dosing in rodent models. • Serves as a validated, synthetically tractable template for focused library synthesis aimed at further improving isoform selectivity. Sourced with rigorous analytical characterization; available in research-grade quantities with expedited global logistics.

Molecular Formula C15H12N6O2
Molecular Weight 308.29 g/mol
CAS No. 641615-37-4
Cat. No. B12591862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine
CAS641615-37-4
Molecular FormulaC15H12N6O2
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C15H12N6O2/c1-10-2-3-11(21(22)23)8-13(10)20-15-18-5-4-12(19-15)14-9-16-6-7-17-14/h2-9H,1H3,(H,18,19,20)
InChIKeyJKTUDDZSUHRUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Disubstituted Pyrimidine nNOS Inhibitor for Neurological Research


N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine (CAS 641615-37-4) is a 2,4-disubstituted pyrimidine derivative that functions as a neuronal nitric oxide synthase (nNOS) inhibitor. Nitric oxide synthases (NOS) exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Selective inhibition of nNOS is a key therapeutic strategy for neurodegenerative disorders, yet achieving selectivity over eNOS and iNOS remains a core challenge [1]. This compound, characterized by its 2-pyrazinyl head group and a 2-methyl-5-nitrophenyl substituent, represents a class of non-arginine mimetic inhibitors designed to overcome the poor bioavailability and isoform selectivity issues of earlier arginine-based inhibitors [1].

nNOS pathway study fitSupports target engagement and enzymatic inhibition assays in neurodegenerative research models.
Isoform-selectivity assay contextEnables nNOS/eNOS/iNOS profiling without arginine-mimetic scaffold limitations.
Cell-permeable probe2,4-disubstituted pyrimidine class may support cellular permeability for intracellular NO synthase studies.

Why This nNOS Inhibitor Cannot Be Interchanged with Generic Alternatives


Generic substitution among nNOS inhibitors is precluded by the pronounced sensitivity of isoform selectivity, potency, and pharmacokinetic properties to subtle structural modifications within the 2,4-disubstituted pyrimidine class. Minor changes in the 2- or 4-substituents can profoundly alter the inhibitory profile against the closely related eNOS and iNOS isoforms, directly impacting cardiovascular safety and immune response modulation [1]. Furthermore, variations in the head group and tail region dictate cellular permeability and oral bioavailability, as evidenced by differential Caco-2 permeability and P-glycoprotein-mediated efflux ratios observed across closely related analogs [1]. Therefore, substituting N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine with a structurally similar molecule without verifying target-specific quantitative data risks introducing significant off-target liabilities and compromising experimental or therapeutic outcomes.

Isoform selectivity may shift
Minor 2- or 4-substituent changes in the pyrimidine core can profoundly alter nNOS vs. eNOS/iNOS inhibition ratios; structural analogs are not interchangeable.
Non-selective nNOS inhibitors differ in profile
Compounds such as 7-nitroindazole or L-NNA lack comparable isoform selectivity, potentially confounding cardiovascular or immune endpoints in models.
Permeability and efflux may not transfer
Caco-2 permeability and P-gp efflux characteristics are highly dependent on the exact head group and tail region; class-level data require compound-specific verification.

Quantitative Differentiation Evidence


Nanomolar Potency for nNOS Inhibition

The compound demonstrates potent inhibition of rat recombinant nNOS, with a binding affinity (Ki) of 75 nM as determined by a hemoglobin capture assay using L-arginine as a substrate [1]. This positions it favorably against earlier reference nNOS inhibitors like 7-nitroindazole (7-NI), which typically exhibits a Ki of 252 nM under comparable assay conditions [2], representing an approximately 3.4-fold improvement in binding affinity.

nNOS binding affinity
Head-to-head
Ki 75 nM
rat recombinant nNOS
vs. 7-NI Ki 252 nM
Supports nNOS target-engagement interpretation.
Cross-study comparable; hemoglobin capture assay, pH 7.4, 37°C.
nNOS inhibition Neurodegeneration Nitric oxide synthase

Selectivity Profile Against eNOS

The compound shows a manageable selectivity window for nNOS over endothelial NOS (eNOS), a crucial safety differentiator. It exhibits a Ki of 485 nM for bovine recombinant eNOS, resulting in a selectivity ratio of approximately 6.5-fold for nNOS [1]. In contrast, the early nNOS inhibitor 7-NI is known to be a relatively non-selective inhibitor, significantly impacting eNOS at similar concentrations [2].

eNOS selectivity
Head-to-head
nNOS Ki 75 nM eNOS Ki 485 nM
~6.5-fold selectivity
7-NI: near 1:1 inhibition
Supports isoform selectivity assay context.
Bovine eNOS recombinant; may differ in human isoforms.
Isoform selectivity eNOS nNOS

Cell Permeability and Oral Bioavailability Potential

The 2,4-disubstituted pyrimidine class to which this compound belongs was specifically designed to improve upon the poor pharmacokinetic properties of arginine-mimetic nNOS inhibitors. Representative analogs from this series demonstrated good permeability and low efflux ratios (Papp A→B > 10 × 10⁻⁶ cm/s; Efflux Ratio < 2) in Caco-2 cell monolayers, suggesting potential for oral bioavailability [1]. This is a significant advancement over classic nNOS inhibitors like 7-NI, which suffer from poor aqueous solubility and CNS penetration [2].

Cell permeability
Class-level
Caco-2 Papp > 10×10⁻⁶ cm/s
Efflux ratio
Class-level permeability context; requires compound-specific validation.
Representative 2,4-disubstituted pyrimidine analogs; data to verify.
Cellular permeability Caco-2 assay Oral bioavailability

Optimized Application Scenarios


In Vitro Neurological Disease Modeling

When establishing neuronal cell-based models for Parkinson's or Alzheimer's disease where NO-mediated neurotoxicity is a key endpoint, the compound's 6.5-fold selectivity for nNOS over eNOS is crucial [1]. Using a non-selective inhibitor like 7-NI could simultaneously inhibit eNOS, altering nitric oxide-mediated vasodilation and confounding cell viability assays. The nanomolar potency ensures complete nNOS blockade at low, non-cytotoxic concentrations.

In Vivo Studies Requiring Oral Bioavailability and CNS Penetration

For research programs transitioning from in vitro to in vivo efficacy in rodent models of neurodegeneration, the 2,4-disubstituted pyrimidine scaffold's class characteristic of high Caco-2 permeability and low efflux suggests a higher probability of achieving therapeutic brain concentrations after oral dosing [1]. This contrasts with poor CNS penetration of earlier arginine-mimetic nNOS inhibitors, making the compound a more suitable candidate for oral gavage studies.

SAR Studies on nNOS Inhibitor Scaffold Optimization

The precise contribution of the 2-pyrazinyl head group and the 2-methyl-5-nitrophenyl tail to nNOS potency and selectivity can be systematically investigated using this compound as a core template. Its well-characterized binding profile (Ki=75 nM for nNOS; 485 nM for eNOS) [1] makes it an ideal starting point for synthesizing focused libraries aimed at improving subtype selectivity or introducing specific pharmacokinetic handles, enabling direct head-to-head comparisons with newly synthesized derivatives.

Preclinical Development of Non-Arginine Mimetic Inhibitors

In a drug discovery setting, this compound addresses the historical bottleneck of poor bioavailability associated with arginine-mimetic nNOS inhibitors [1]. Its structural framework avoids the highly polar guanidine or amidine groups, favoring passive membrane permeability. This makes it a preferred procurement choice for medicinal chemistry teams seeking to initialize a lead optimization campaign with a synthetically tractable, potent, and more 'drug-like' chemical starting point.

Application
Selection Property
Validation Focus
Neuronal cell-based disease models
Isoform selectivity context
eNOS/iNOS off-target profiling; cytotoxicity assay integration
In vivo neuroprotection research models
Caco-2 permeability class characteristic
CNS exposure model validation; oral dosing feasibility review
nNOS inhibitor SAR template
Well-characterized binding profile
Selectivity optimization endpoints; head-to-head derivative comparison
Lead optimization starting point
Non-arginine mimetic scaffold
Permeability and efflux verification; synthetic tractability assessment
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